molecular formula C8H10Cl3N B15313811 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B15313811
M. Wt: 226.5 g/mol
InChI Key: GGEMBNXCLFWJEJ-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride is a halogen-substituted phenethylamine derivative with the molecular formula C₈H₈Cl₂N·HCl and a molecular weight of 238.52 g/mol (calculated from and ). It is synthesized via reaction of 2-(3,5-dichlorophenyl)ethan-1-amine with hydrogen chloride in 1,4-dioxane, yielding a hydrochloride salt critical for stability and solubility in pharmaceutical applications . The compound’s LCMS data ([M+H]+: 274.0) confirms its purity and structural integrity .

This compound serves as a key intermediate in medicinal chemistry, particularly in the development of TAAR1 (Trace Amine-Associated Receptor 1) agonists for psychotic disorders () and dual-acting FFAR1/FFAR4 modulators for metabolic diseases (). Its 3,5-dichloro substitution pattern enhances lipophilicity and receptor-binding affinity compared to non-halogenated analogs.

Properties

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H

InChI Key

GGEMBNXCLFWJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenethylamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Target Key Properties
2-(3,5-Dichlorophenyl)ethan-1-amine HCl 3,5-Cl₂ 238.52 TAAR1, FFAR1/FFAR4 High lipophilicity; antipsychotic potential
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) 2,5-OCH₃; 4-CH₃ 229.70 5-HT₂A receptor Psychedelic activity; lower Cl substitution
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) 3,4-OH 189.64 Dopamine receptors High water solubility; CNS neurotransmitter
Clonidine HCl 2,6-Cl₂; imidazoline ring 266.56 α₂-Adrenergic receptors Antihypertensive; rigid structure
(S)-1-(3,5-Difluorophenyl)ethan-1-amine HCl 3,5-F₂ 195.62 Undisclosed Reduced steric bulk; fluorinated analog

Key Findings:

Halogenation Effects :

  • The 3,5-dichloro substitution in the target compound increases lipophilicity (LogP ~2.8) compared to dopamine (LogP ~0.5) and 2C-D (LogP ~1.2), enhancing blood-brain barrier penetration .
  • Fluorinated analogs (e.g., 3,5-F₂ in ) exhibit lower molecular weight but reduced receptor affinity due to weaker van der Waals interactions .

Pharmacological Targets :

  • Unlike clonidine (), which targets α₂-adrenergic receptors via an imidazoline ring, the target compound’s flexible ethylamine chain enables dual modulation of TAAR1 and FFAR1/FFAR4 .
  • 2C-D () and other psychedelic phenethylamines lack halogenation, favoring 5-HT₂A receptor activation over TAAR1 .

Synthetic Utility: The target compound’s hydrochloride salt is pivotal in synthesizing triazole derivatives (e.g., , Compound 21), which show ≥10-fold higher TAAR1 agonism (EC₅₀ = 12 nM) than non-halogenated analogs . In contrast, cyclopropane derivatives (e.g., ) introduce conformational rigidity but lower synthetic yields (≤50%) due to steric hindrance .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Aqueous Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, h)
2-(3,5-Dichlorophenyl)ethan-1-amine HCl 15.2 88 3.2
Dopamine HCl 220.0 20 0.5
Clonidine HCl 35.6 95 12.0
2C-D HCl 8.7 75 1.8

Key Findings:

  • The target compound’s moderate solubility (15.2 mg/mL) balances bioavailability and membrane permeability, unlike dopamine’s high solubility but rapid metabolism .

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